Cas no 61305-27-9 (4-hydroxycyclopent-2-en-1-one)

4-hydroxycyclopent-2-en-1-one structure
Nome del prodotto:4-hydroxycyclopent-2-en-1-one
4-hydroxycyclopent-2-en-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Cyclopenten-1-one, 4-hydroxy-
- 4-HYDROXY-2-CYCLOPENTENONE
- AKOS BB-9928
- (+/-)-4-Hydroxy-2-cyclopentenone
- (+/-)-4-Hydroxycyclopent-2-en-1-one
- 3-hydroxy-4-cyclopentenone
- 4(R)-[3-(6-methoxy 4-quinolyl)propyl]3(S)-vinyl piperidine
- 4(R)-hydroxy-2-cyclopentenone
- 4-hydroxycyclopent-2-en-1-one
- 4-hydroxycyclopentenone
- 6-methoxy-4-{3-[3(S)-vinyl-4(R)-piperidyl]propyl}-quinoline
- AC1MI4X9
- CHEMBL2105086
- Ivoqualine
- Ivoqualine [INN]
- SureCN2109702
- (±)-4-Hydroxy-2-cyclopentenone
- 4-Hydroxy-2-cyclopenten-1-one
- 4-Hydroxycyclopent-2-enone
- SB44691
- FT-0694517
- MFCD09035055
- AKOS017345043
- A854005
- FT-0698683
- AMY1807
- DHNDDRBMUVFQIZ-UHFFFAOYSA-N
- AKOS004121068
- SY128572
- racemic 4-hydroxycyclopentenone
- SB22965
- InChI=1/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H
- 4-Hydroxy-cyclopent-2-enone
- CS-0139552
- EN300-7159912
- 61305-27-9
- DB-087528
- DB-295326
- DA-39357
-
- MDL: MFCD09035055
- Inchi: InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2
- Chiave InChI: DHNDDRBMUVFQIZ-UHFFFAOYSA-N
- Sorrisi: OC1CC(=O)C=C1
Proprietà calcolate
- Massa esatta: 98.036779430g/mol
- Massa monoisotopica: 98.036779430g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 7
- Conta legami ruotabili: 0
- Complessità: 115
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.6
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- Colore/forma: Pale-yellow to Yellow-brown Liquid
- Densità: 1.299±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 243.7±39.0 ºC (760 Torr),
- Punto di infiammabilità: 99.9±19.7 ºC,
- Indice di rifrazione: n20/D 1.5078
- Solubilità: Solubile (153 g/l) (25°C),
4-hydroxycyclopent-2-en-1-one Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302;H319
- Dichiarazione di avvertimento: P305+P351+P338
- Codice categoria di pericolo: 22-36
- Istruzioni di sicurezza: 36-26
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Room temperature
- Frasi di rischio:22-36
4-hydroxycyclopent-2-en-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1213692-5g |
4-Hydroxy-2-cyclopentenone |
61305-27-9 | 95% | 5g |
$800 | 2023-09-01 | |
Apollo Scientific | OR918706-250mg |
4-Hydroxy-2-cyclopentenone |
61305-27-9 | 95% | 250mg |
£15.00 | 2025-02-20 | |
TRC | H954883-50mg |
4-hydroxycyclopent-2-enone |
61305-27-9 | 50mg |
$ 95.00 | 2022-06-04 | ||
Chemenu | CM111909-50g |
4-hydroxycyclopent-2-enone |
61305-27-9 | 95% | 50g |
$*** | 2023-05-30 | |
Enamine | EN300-7159912-1.0g |
4-hydroxycyclopent-2-en-1-one |
61305-27-9 | 95% | 1g |
$204.0 | 2023-05-29 | |
eNovation Chemicals LLC | D509087-5g |
4-Hydroxy-cyclopent-2-enone |
61305-27-9 | 95% | 5g |
$1200 | 2024-05-24 | |
Chemenu | CM111909-10g |
4-hydroxycyclopent-2-enone |
61305-27-9 | 95% | 10g |
$*** | 2023-05-30 | |
Enamine | EN300-7159912-0.1g |
4-hydroxycyclopent-2-en-1-one |
61305-27-9 | 95% | 0.1g |
$70.0 | 2023-05-29 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12878-10g |
4-hydroxycyclopent-2-enone |
61305-27-9 | 95% | 10g |
$1100 | 2023-09-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8164-1G |
4-hydroxycyclopent-2-en-1-one |
61305-27-9 | 97% | 1g |
¥ 1,775.00 | 2023-04-06 |
4-hydroxycyclopent-2-en-1-one Letteratura correlata
-
1. Steric and electronic effects on the Weiss reaction. Isolation of 1∶1 adductsScott G. Van Ornum,Jin Li,Greg G. Kubiak,James M. Cook J. Chem. Soc. Perkin Trans. 1 1997 3471
-
Aisling O'Byrne,Cian Murray,Dearbhla Keegan,Carole Palacio,Paul Evans,Ben S. Morgan Org. Biomol. Chem. 2010 8 539
-
Guangyi Li,Ning Li,Mingyuan Zheng,Shanshan Li,Aiqin Wang,Yu Cong,Xiaodong Wang,Tao Zhang Green Chem. 2016 18 3607
-
4. Cyclopentanoids from phenol. Part 5. Terminally functionalised 2- and 3-alkyl-4-hydroxycyclopent-2-enones. A versatile approach to prostanoidsMelvyn Gill,Rodney W. Rickards J. Chem. Soc. Perkin Trans. 1 1981 599
-
5. Cyclopentanoids from phenol. Part 4. 3-Substituted 4-hydroxycyclopent-2-enonesRobert M. Christie,Melvyn Gill,Rodney W. Rickards J. Chem. Soc. Perkin Trans. 1 1981 593
61305-27-9 (4-hydroxycyclopent-2-en-1-one) Prodotti correlati
- 59995-49-2(2-Cyclopenten-1-one,4-hydroxy-, (4S)-)
- 1417551-72-4(Carbamic acid, N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]oct-4-yl]-, 1,1-dimethylethyl ester )
- 2126161-51-9(4,4-dimethyl-3-phenylpiperidine hydrochloride)
- 1283108-33-7(1-(2,3,4-trifluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine)
- 1803996-29-3(4-(Chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxylic acid)
- 2225887-15-8(2-Propanol, 1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]-)
- 2126160-40-3(4H-Pyrimido[5',4':4,5]pyrrolo[2,1-c][1,4]oxazine-4,6(3H)-dione, 8,9-dihydro-8-(iodomethyl)-)
- 2228876-66-0(3-ethoxy-2-(propan-2-yl)butanoic acid)
- 2138248-74-3(1H-1,2,3-Triazole-5-carboxylic acid, 4-(2,2,3,3-tetrafluoropropyl)-, methyl ester)
- 2229105-64-8(1-(prop-2-yn-1-yl)cyclopropylbenzene)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:61305-27-9)4-hydroxycyclopent-2-en-1-one

Purezza:99%
Quantità:10g
Prezzo ($):236.0